n-[(2r)-1-Phenylpropan-2-yl]prop-2-yn-1-amine
Overview
Description
Norselegiline is a member of amphetamines.
Mechanism of Action
Target of Action
The primary target of n-[(2r)-1-Phenylpropan-2-yl]prop-2-yn-1-amine, also known as selegiline, is Monoamine Oxidase B (MAO-B) . MAO-B is an enzyme that plays a crucial role in the metabolism of monoamine neurotransmitters in the brain, and its overactivity is associated with neurodegenerative diseases like Alzheimer’s and Parkinson’s .
Mode of Action
Selegiline acts as an irreversible selective MAO-B inhibitor . By inhibiting MAO-B, selegiline prevents the breakdown of monoamine neurotransmitters, thereby increasing their availability in the brain. This results in reduced symptoms of neurodegenerative disorders .
Biochemical Pathways
The inhibition of MAO-B by selegiline affects several biochemical pathways. It prevents the breakdown of monoamine neurotransmitters such as dopamine, norepinephrine, and serotonin, which are involved in mood regulation and other neurological functions . This leads to an increase in the levels of these neurotransmitters in the brain, which can help alleviate symptoms of neurodegenerative diseases .
Result of Action
The result of selegiline’s action is a reduction in the symptoms of neurodegenerative diseases like Parkinson’s disease . By increasing the availability of monoamine neurotransmitters in the brain, selegiline can help improve mood, reduce depression, and enhance motor control .
Biochemical Analysis
Biochemical Properties
n-[(2r)-1-Phenylpropan-2-yl]prop-2-yn-1-amine is known to interact with various enzymes, proteins, and other biomolecules. For instance, it acts as a monoamine oxidase (MAO) inhibitor . Among the two isoforms of MAO, MAO-B is responsible for neurodegenerative diseases like Alzheimer’s disease . This compound acts as an irreversible selective MAO-B inhibitor drug .
Cellular Effects
This compound has significant effects on various types of cells and cellular processes. It influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism . For example, it prevents apoptosis by reducing oxidative stress and thus stabilizing mitochondrial membranes .
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . It is found to enhance LSD-1 inhibition and results in induced senescence and growth inhibition of cancer cells .
Properties
IUPAC Name |
(2R)-1-phenyl-N-prop-2-ynylpropan-2-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15N/c1-3-9-13-11(2)10-12-7-5-4-6-8-12/h1,4-8,11,13H,9-10H2,2H3/t11-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UUFAJPMQSFXDFR-LLVKDONJSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1=CC=CC=C1)NCC#C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](CC1=CC=CC=C1)NCC#C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001315731 | |
Record name | Desmethylselegiline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001315731 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
173.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
56862-28-3 | |
Record name | Desmethylselegiline | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=56862-28-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Desmethylselegiline | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0056862283 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Desmethylselegiline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001315731 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | DESMETHYLSELEGILINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5F44WR1I53 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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